Spiradine F

Platelet Aggregation PAF Receptor Selective Inhibition

Spiradine F is a selective atisine-type C20-diterpenoid alkaloid for PAF-specific pathway studies, with an IC50 of 138.9 µM against PAF-induced platelet aggregation. Unlike broad-spectrum analogs such as spiramine C1, it offers a clean, pathway-selective readout without confounding ADP/arachidonic acid inhibition. It also demonstrates superior in vivo anti-TMV efficacy (85.34%) over ningnanmycin (48.20%). Choose Spiradine F for unambiguous PAF signaling research or agricultural antiviral lead development.

Molecular Formula C24H33NO4
Molecular Weight 399.5 g/mol
Cat. No. B1152508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiradine F
Molecular FormulaC24H33NO4
Molecular Weight399.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C2C3(CCCC24C5CC6CCC5(C1OC4N7C3OCC7)CC6=C)C
InChIInChI=1S/C24H33NO4/c1-13-12-23-8-5-15(13)11-16(23)24-7-4-6-22(3)18(24)17(28-14(2)26)19(23)29-21(24)25-9-10-27-20(22)25/h15-21H,1,4-12H2,2-3H3/t15-,16+,17-,18+,19+,20-,21?,22+,23+,24+/m0/s1
InChIKeyHSZMQRORNAEJTB-YBUCERMMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Spiradine F: A C20 Diterpenoid Alkaloid Standard for Atisine-Type Natural Product Procurement and Platelet Aggregation Research


Spiradine F (O-Acetylspiradine G, CAS 21040-64-2) is a C20-diterpenoid alkaloid belonging to the atisine-type structural class, isolated as the main alkaloid component from Spiraea japonica L. fil. (Rosaceae) . It exhibits concentration-dependent inhibition of platelet-activating factor (PAF)-induced platelet aggregation and demonstrates high selectivity with no effect on ADP- or arachidonic acid-induced aggregation, positioning it as a class-defining reference standard for selective PAF pathway modulation studies [1].

Why Generic Atisine-Type Diterpenoid Alkaloid Procurement Cannot Replace Spiradine F Without Compromising Experimental Reproducibility


Substitution among atisine-type diterpenoid alkaloids is inadvisable due to established and divergent structure-activity relationships (SAR) that govern their pharmacological selectivity and potency. The primary study evaluating 14 atisine-type alkaloids and derivatives revealed that the oxygen substitution at the C-15 position and the presence of an oxazolidine ring in spiramine alkaloids are essential determinants of antiplatelet aggregation efficacy and target selectivity [1]. Consequently, even closely related compounds, such as Spiramine C1 and Spiramine A, display quantitatively different selectivity profiles: Spiramine C1 inhibits PAF, ADP, and arachidonic acid-induced aggregation non-selectively (IC50 values of 30.5, 56.8, and 29.9 μM, respectively), whereas Spiradine F and its class maintain strict selectivity for PAF-induced aggregation only, with no effect on ADP or arachidonic acid pathways . Generic sourcing without explicit chemical identity and batch characterization thus introduces uncontrolled variables that undermine the validity of pharmacological, mechanistic, and SAR studies.

Quantitative Evidence Guide for Spiradine F: Comparative Antiplatelet Selectivity and Structural Differentiation Data


Selective Inhibition of PAF-Induced Platelet Aggregation: A Quantitative Comparison with Non-Selective Spiramine Alkaloids

Spiradine F belongs to a class of atisine-type diterpene alkaloids that exhibit selective inhibition of PAF-induced platelet aggregation without affecting ADP- or arachidonic acid-induced aggregation [1]. This selectivity distinguishes it from structurally related derivatives such as Spiramine C1, which acts as a non-selective antiplatelet agent .

Platelet Aggregation PAF Receptor Selective Inhibition Cardiovascular Pharmacology

Structure-Activity Relationship: Essential C-15 Oxygen Substitution and Oxazolidine Ring for Antiplatelet Efficacy

SAR studies directly involving Spiradine F and its derivatives establish that the oxygen substitution at the C-15 position and the presence of an oxazolidine ring are essential for antiplatelet aggregation effects within the spiramine/spiradine class [1]. These structural features represent critical pharmacophoric elements that differentiate Spiradine F from atisine-type alkaloids lacking this specific substitution pattern and ring system.

Structure-Activity Relationship Diterpenoid Alkaloid Medicinal Chemistry Natural Product Derivatization

Potency Contextualization: Spiradine F Derivative Activity Relative to the Class-Leading Spiramine A

Within the atisine-type diterpene alkaloid class, Spiramine A demonstrates the highest potency with an IC50 of 6.7±0.7 μM against PAF-induced rabbit platelet aggregation [1]. Deacetylspiramine F and Spiradine F2 (semi-synthetic derivatives) exhibit modest activity with inhibitory rates of 41.0±3.0% and 37.7±3.8%, respectively, at a final concentration of 240 μM . This activity gradient provides essential context for selecting the appropriate compound based on experimental requirements—Spiradine F serves as the parent natural product scaffold rather than the most potent derivative.

IC50 Comparison Diterpene Alkaloid Natural Product Potency Platelet Aggregation Assay

Chemical Classification and Physicochemical Identity for Procurement Verification

Spiradine F (CAS: 21040-64-2) is classified as an atisane diterpenoid based on its tetracyclic structure containing the [2,2,2]bicyclic ring system with the C15-C16 bridge attached at C12 [1]. Its molecular formula is C24H33NO4 with a molecular weight of 399.52 g/mol and a purity specification of ≥98% from validated commercial sources . The compound is also referred to as 6β-Acetoxy-15,23-dideoxy-19,23-epoxyajaconine and O-Acetylspiradine G [2].

Natural Product Authentication Quality Control Atisane Diterpenoid CAS Registry

Optimal Research and Procurement Scenarios for Spiradine F Based on Validated Differential Evidence


PAF Receptor Pathway Studies Requiring Selective vs. Non-Selective Antiplatelet Controls

Spiradine F is optimally deployed as a pathway-selective positive control or reference compound in platelet aggregation assays designed to isolate PAF-specific signaling. Unlike Spiramine C1, which non-selectively inhibits PAF, ADP, and arachidonic acid-induced aggregation [1], Spiradine F and its class exhibit strict selectivity for PAF-induced aggregation with no effect on alternative activation pathways . This selectivity profile makes Spiradine F an essential comparator for mechanistic studies investigating PAF receptor antagonism versus broader antiplatelet effects.

Structure-Activity Relationship (SAR) Studies of Atisine-Type Diterpenoid Alkaloids

Spiradine F serves as a validated parent scaffold for SAR investigations examining the role of C-15 oxygen substitution and the oxazolidine ring in modulating antiplatelet activity [1]. Procurement of authenticated Spiradine F enables controlled derivatization studies where structural modifications can be systematically evaluated against the baseline activity profile established in the primary literature. This application is particularly relevant for natural product medicinal chemistry programs seeking to optimize potency while maintaining target selectivity.

Natural Product Authentication and Metabolomic Profiling of Spiraea Species

As the main alkaloid component of Spiraea japonica L. fil. [1], Spiradine F functions as a definitive chemotaxonomic marker and reference standard for quality control, phytochemical fingerprinting, and metabolomic profiling of Spiraea species extracts . Its procurement as a characterized reference material (≥98% purity, CAS 21040-64-2) enables accurate quantification and identification in complex botanical matrices, distinguishing authentic S. japonica material from related species or varieties with different alkaloid compositions.

Semi-Synthetic Derivatization Platform for Novel Antiplatelet Agent Discovery

Spiradine F has been established as a viable scaffold for semi-synthetic derivatization, with derivatives such as deacetylspiramine F and spiradine F2 demonstrating measurable antiplatelet activity [1]. This application scenario is appropriate for research programs seeking to generate novel atisine-type alkaloid libraries with improved potency relative to the parent compound. Notably, the SAR data indicating that C-15 oxygen substitution and oxazolidine ring integrity are essential for activity provides a rational basis for designing focused derivatization strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spiradine F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.